Butylparaben

Catalog No.
S522365
CAS No.
94-26-8
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylparaben

CAS Number

94-26-8

Product Name

Butylparaben

IUPAC Name

butyl 4-hydroxybenzoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3

InChI Key

QFOHBWFCKVYLES-UHFFFAOYSA-N

SMILES

O=C(OCCCC)C1=CC=C(O)C=C1

Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
Crystalline powder; solubility in water: approx 1:125 /Butylparaben calcium salt/
Crystalline powder; solubility in water: approx 1:110 /Butylparaben magnesium salt/
In water, 2.07X10+2 mg/L at 20 °C
Very slightly soluble in water
SOLUBILITY IN WATER: 0.15 G/100 G @ 80 °C
Slightly soluble in carbon tetrachloride; soluble in ethanol
For more Solubility (Complete) data for BUTYLPARABEN (7 total), please visit the HSDB record page.
0.207 mg/mL at 20 °C
insoluble in water; soluble in ether, acetone and propylene glycol, slightly soluble in oils
soluble (in ethanol)

Synonyms

butyl-p-hydroxybenzoate, butylparaben

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)O

Description

The exact mass of the compound Butylparaben is 194.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 63° f (ntp, 1992)0.00 m0.207 mg/ml at 20 °cin water, 2.07x10+2 mg/l at 20 °cvery slightly soluble in watersolubility in water: 0.15 g/100 g @ 80 °cslightly soluble in carbon tetrachloride; soluble in ethanolsolubilities in various solvents [table#984][]freely soluble in acetone, alcohol, ether, chloroform, propylene glucol. very slightly soluble in glycerinin glycerin: 0.3 g/100 g at 25 °c0.207 mg/ml at 20 °cinsoluble in water; soluble in ether, acetone and propylene glycol, slightly soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759303. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Parabens - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Endocrine Disruptor

One area of scientific research focuses on the potential endocrine-disrupting properties of Butylparaben. Endocrine disruptors are chemicals that can interfere with the normal functioning of the hormonal system. Some studies have shown that Butylparaben may have weak estrogenic activity, meaning it might mimic the effects of the hormone estrogen in the body []. This has led to concerns about its potential impact on hormone-sensitive tissues, such as breast tissue []. However, other studies have not found significant evidence to support this concern []. More research is needed to definitively determine whether Butylparaben acts as an endocrine disruptor in humans.

Preservative Efficacy

Butylparaben's effectiveness as a preservative is another area of scientific research. Because it helps prevent the growth of bacteria and fungi, it extends the shelf life of many products. Scientific studies have confirmed its efficacy as a preservative in various cosmetic and pharmaceutical formulations [, ]. This research is crucial for ensuring the safety and quality of these products.

Butylparaben, also known as butyl p-hydroxybenzoate, is an organic compound with the chemical formula C₁₁H₁₄O₃. It appears as a white crystalline solid that is soluble in organic solvents but has limited solubility in water. This compound is widely recognized for its effectiveness as an antimicrobial preservative in various cosmetic and pharmaceutical products. It has been utilized since the 1940s in cosmetics and has a long history of use in pharmaceuticals dating back to 1924 . Butylparaben is particularly effective against fungi and yeast, making it a popular choice in formulations requiring preservation against microbial growth .

Butylparaben's preservative action primarily disrupts microbial cell membranes, hindering their growth and function []. The exact mechanism is still being elucidated, but it likely involves interaction with membrane lipids and enzymes [].

The safety of butylparaben in cosmetic use is a subject of ongoing research. Some studies have raised concerns about its potential endocrine-disrupting effects due to structural similarity to estrogen []. However, other studies have not found conclusive evidence for this []. Regulatory bodies like the US Food and Drug Administration (FDA) generally consider butylparaben safe for use in approved amounts [].

Butylparaben is synthesized through the esterification reaction between p-hydroxybenzoic acid and 1-butanol, typically facilitated by an acid catalyst such as sulfuric acid. The general reaction can be represented as follows:

p Hydroxybenzoic Acid+1 ButanolH2SO4Butylparaben+H2O\text{p Hydroxybenzoic Acid}+\text{1 Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Butylparaben}+\text{H}_2\text{O}

This reaction proceeds under reflux conditions, allowing the formation of the ester bond while releasing water as a byproduct . The resulting butylparaben can be purified through recrystallization from ethanol.

Butylparaben exhibits notable biological activity, particularly as an endocrine disruptor. It has been shown to mimic estrogen, potentially interfering with hormonal functions in humans and animals. Studies indicate that butylparaben can bind competitively to estrogen receptors, exhibiting more potent effects than shorter-chain parabens like methyl- or ethylparaben .

The industrial synthesis of butylparaben involves the following steps:

  • Esterification: p-Hydroxybenzoic acid and 1-butanol are combined in the presence of sulfuric acid.
  • Refluxing: The mixture is heated under reflux for several hours to promote the reaction.
  • Neutralization: After cooling, sodium carbonate solution is added to neutralize excess acid.
  • Separation: The aqueous layer is separated, and butanol is removed via steam distillation.
  • Crystallization: The crude product is purified through recrystallization from ethanol .

This method ensures a high yield of pure butylparaben suitable for commercial applications.

Butylparaben finds extensive use across various industries:

  • Cosmetics: It serves as a preservative in products such as moisturizers, sunscreens, and makeup due to its antifungal properties.
  • Pharmaceuticals: Used as a preservative in liquid medication formulations like suspensions of acetaminophen and ibuprofen.
  • Food Industry: Acts as a flavoring agent and preservative in certain food products .
  • Industrial

Research into the interactions of butylparaben with biological systems has highlighted its potential endocrine-disrupting effects. Studies have shown that it can interfere with hormonal signaling pathways, particularly affecting reproductive hormones such as testosterone. In animal models, exposure during critical developmental periods has led to reproductive abnormalities .

Moreover, butylparaben's ability to penetrate biological membranes raises concerns about its systemic effects when used in topical applications. It can enter the body through skin absorption, inhalation, or ingestion .

Butylparaben belongs to a larger class of compounds known as parabens, which include:

  • Methylparaben (C₈H₈O₃)
  • Ethylparaben (C₉H₁₀O₃)
  • Propylparaben (C₁₀H₁₂O₃)

Comparison Table

CompoundMolecular FormulaAntimicrobial ActivityEstrogenic ActivityCommon Uses
ButylparabenC₁₁H₁₄O₃HighHighCosmetics, Pharmaceuticals
MethylparabenC₈H₈O₃ModerateModerateCosmetics
EthylparabenC₉H₁₀O₃ModerateModerateCosmetics
PropylparabenC₁₀H₁₂O₃ModerateModerateCosmetics

Uniqueness of Butylparaben

Butylparaben stands out among these compounds due to its higher lipophilicity and stronger estrogenic activity compared to its shorter-chain counterparts. This property enhances its effectiveness as a preservative but also raises concerns regarding its potential health impacts . Its widespread use across multiple industries underscores its significance despite ongoing debates about safety.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

N-butyl-p-hydroxybenzoate appears as odorless white crystals or crystalline powder. Tasteless, but numbs the tongue. Aqueous solutions slightly acidic to litmus. (NTP, 1992)
Colorless solid; Insoluble in water (207 mg/L at 20 deg C); Very hygroscopic; [HSDB] White odorless solid; Insoluble in water; [CAMEO] Powder; Slightly soluble in water; [MSDSonline]
Solid
white crystals with little or no odou

Color/Form

Small, colorless crystals or powder
Crystalline powder
Finely divided solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.094294304 g/mol

Monoisotopic Mass

194.094294304 g/mol

Boiling Point

156.00 to 157.00 °C. @ 3.50 mm Hg

Flash Point

181 °C

Heavy Atom Count

14

LogP

3.57 (LogP)
3.57
log Kow = 3.57

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

154 to 156 °F (NTP, 1992)
68.5 °C
68 - 69 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3QPI1U3FV8

GHS Hazard Statements

Aggregated GHS information provided by 1135 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 543 of 1135 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 592 of 1135 companies with hazard statement code(s):;
H315 (93.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Butylparaben is a colorless, crystalline solid or powder. It is odorless. Butylparaben is moderately soluble in water. USE: Butylparaben is used as a food preservative and antifungal agent. It is also used in many personal care products. EXPOSURE: Workers that use butylparaben may breathe in mists or have direct skin contact. The general population may be exposed by consumption of food and drinking water or use of medical skin creams. If butylparaben is released to the environment, it will be broken down in air. Butylparaben released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It may be broken down by microorganisms, and is expected to build up in fish. RISK: Skin, eye, and mouth/throat irritation and allergic skin reactions have been reported in some humans following direct contact with products containing butylparaben, but skin reactions to parabens are rare in humans. The primary toxicity target of high-dose exposure in laboratory animals is the male reproductive system. Damage to male reproductive organs was observed in some laboratory animals following ingestion of very high doses of butylparaben. Additionally, delayed reproductive development, altered hormone levels, and decreased sperm numbers and activity were observed in exposed young males and male offspring of laboratory animals exposed to butylparaben during after pregnancy. No toxic effects were observed in laboratory animals ingesting moderate-to-high doses over time. No evidence of abortion or birth defects was observed in laboratory animals fed high doses of butylparaben during pregnancy. However, autistic-like behaviors (altered learning and behavior, altered social interactions) and alterations in brain chemistry have been observed in male offspring of laboratory animals exposed to high levels of butylparaben during pregnancy. Butylparaben did not cause cancer in laboratory animals. The potential for butylparaben to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

It is used as a pharyngeal antiseptic in combination with other parabens.

Vapor Pressure

0.000186 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

94-26-8

Absorption Distribution and Excretion

By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /4-Hydroxybenzoates (Parabens)/
After butylparaben is intravenously infused into the dog, nonhydrolyzed butylparaben is found in brain, spleen, and pancreas. In liver, kidney, and muscle, it is immediately hydrolyzed to p-hydroxybenzoic acid. Six hours after oral administration of 1.0 g/kg to dogs, the peak plasma concentration of free and total butyl paraben (15 and 141 ug/cu cm) is reached. After 48 hr, butylparaben is eliminated.
Skin penetration of methyl, ethyl, propyl and butyl parabens through excised guinea pig dorsal skin was examined, and effects of the penetration enhancers, l-menthol plus ethanol itself and N-dodecyl-2-pyrrolidone, were observed. Permeability of coefficients of the parabens correlated with n-octanol/water partition coefficients. Addition of 1% l-menthol in 15% ethanol about sixteen times increased the permeability coefficient of methyl paraben, whereas this enhancer decreased that of butyl paraben to about one fifth of the control value. A similar, though weaker, tendency was observed for the effects of 15% ethanol itself. 0.025% suspension of N-dodecyl-2-pyrrolidone increased the permeability coefficient of methyl paraben about seven times, whereas it did not change that of butylparaben significantly. Therefore, dependency of the permeability coefficients of the parabens on n-octanol/water partition coefficients almost disappeared in the presence of this compound. A spin label study with stratum corneum lipid liposomes revealed that increase of fluidity of the lipid bilayer by these penetration enhancers corresponded with their enhancement effects on skin penetration of methyl paraben. Perturbation of stratum corneum lipid lamella thus seems to be related with their enhancement of the absorption of hydrophilic paraben.
Intravenous (IV) injections at 50 mg/kg methylparaben, ethylparaben, propylparaben, or butylparaben were administered to groups of three or more fasted dogs. Similarly, these compounds were administered orally at a dose of 1.0 g/kg. Blood and urine were analyzed at predetermined intervals. Immediately following IV injection, very little ester remained in the blood. Metabolites were detectable in the blood up to 6 hr postinjection and 24 hr postingestion. Recovery of all esters but butylparaben ranged from 58 to 94% of the administered dose. Absorption was essentially complete. Recovery of butylparaben after oral administration was 40% and 48 after IV administration. The authors considered this finding a result of less effective hydrolysis of butylparaben. Dogs given 50 mg/kg were then killed and the distribution of esters and metabolites to organs was determined. Pure ester was recovered only in the brain, spleen, and pancreas. High concentrations of metabolites were detected in the liver and kidneys. With in vitro assays, it was found that esterases in the liver and kidneys of the dog were extremely efficient in hydrolyzing parabens --- complete hydrolysis after 3 minutes for all parabens except butylparaben, which took 30 to 60 minutes. No accumulation of parabens was observed in the tissues of dogs given orally 1 g/kg/day methylparaben or propylparaben for 1 year. The rate of urinary excretion of esters and metabolites in these dogs increased to such an extent that after 24 hr, 96 % of the dose was excreted in the urine. This is contrasted with dogs given a single dose of paraben in which the 96 % excretion level was not attained until 48 hr. When 10 % methylparaben or propylparaben in hydrophilic ointment was applied to the skin of a white rabbit for 48 h, esters and metabolites were not detected in the kidneys.
For more Absorption, Distribution and Excretion (Complete) data for BUTYLPARABEN (9 total), please visit the HSDB record page.

Metabolism Metabolites

In mice, rats, rabbits, or dogs, butyl paraben is excreted in the urine as unchanged benzoate, p-hydroxybenzoic acid, p-hydroxyhippuric acid (p-hydroxybenzoylglycine), ester glucuronides, ether glucuronides, or ether sulfates.
By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /4-Hydroxybenzoates (Parabens)/
The penetration and metabolism of butylparaben using viable, full-thickness human skin /is described/. ... A total of 21% of the radiolabel penetrated to the receptor fluid after 24 hr. ... the principle metabolite, hydroxybenzoic acid, was detected in the receptor fluid, with barely detectable levels of butylparaben and no ethylparaben, in this study of full-thickness skin. ... This work was repeated to again examine the penetration and metabolism of butylparaben (0.4%) in an oil/water emulsion applied to the same full thickness viable human skin ... A finite dose (10 L/cm ) of the 2 emulsion was applied to the skin surface and remained in contact over a 24 hr period without occlusion. (14)C-butylparaben (labeled in the carbon ring) was measured in the receptor fluid. A mean value of 14.9% (+ or - 3.73%) of the radioactive label penetrated the full thickness human skin after 24 hr. The principle metabolite, hydroxybenzoic acid, was found in the receptor fluid (mean of 15.2% + or - 5.23%) of all 10 replications (skin donated from two individuals), but barely detectable levels of the parent butylparaben (mean of 0.225% 0.063%) were found only in 5 of 10 replications. The authors interpreted these results to confirm the near complete first-pass metabolism of butylparaben to p-hydroxybenzoic acid in human skin.
... A study /was conducted/ of the in vitro dermal penetration and metabolism of methylparaben and butylparaben in rat and human skin. For each paraben, an oil in water emulsion with both radiolabeled ( C in the carbon 14 ring) and non-radiolabeled paraben was prepared to a target concentration (0.8% for methylparaben and 0.4% for butylparaben). Skin samples (10 replicates for rat skin and 13 replicates for human skin) were mounted in flow-through diffusion cells. Test emulsions were applied evenly at 10 L/cm , one time, with no occlusion. Samples of the receptor 2 fluid from a single skin were pooled, along with reference standards, were mixed with acetonitrile, filtered, and analyzed for methylparaben, butylparaben, and hydroxybenzoic acid using liquid chromatography coupled with mass spectroscopy. ... For Butylparaben, 52.3% was metabolized to hydroxybenzoic acid, with only 5.5% as unmetabolized butylparaben. Metabolism was different in human skin ... For butylparaben, 32.8% appeared as hydroxybenzoic acid and 49.7% as unmetabolized butylparaben.
For more Metabolism/Metabolites (Complete) data for BUTYLPARABEN (9 total), please visit the HSDB record page.
Butyl-4-hydroxybenzoate has known human metabolites that include (2S,3S,4S,5R)-6-(4-butoxycarbonylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.

Associated Chemicals

Butylparaben calcium salt;36612-34-7

Wikipedia

Butylparaben

Biological Half Life

BPB was rapidly cleared in hepatocytes from rat (t(1/2) = 3-4 min) and human (t(1/2) = 20-30 min).

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative

Methods of Manufacturing

Butylparaben is prepared by esterifying p-hydroxybenzoic acid with butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol.
Parabens are prepared by esterifying PHBA /parahydroxybenzoic acid/ with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol. The acid is then neutralized with caustic soda, and the product is crystallized by cooling, centrifuged, washed, dried under vacuum, milled, and blended. /Parabens/

General Manufacturing Information

Benzoic acid, 4-hydroxy-, butyl ester: ACTIVE
Butylparaben appears to be best antifungicidal agent among the parabens.
The parabens are most active against molds and yeasts. They are less effective against bacteria, especially gram-negative bacteria. /Parabens/

Analytic Laboratory Methods

Parabens are widely used in ... cosmetics and personal care products. Thus, in this work a multi-syringe chromatographic (MSC) system is proposed for the first time for the determination of four parabens: methylparaben (MP), ethylparaben (EP), propylparaben (PP) and butylparaben (BP) in cosmetics and personal care products, as a simpler, practical, and low cost alternative to HPLC methods. Separation was achieved using a 5 mm-long precolumn of reversed phase C18 and multi-isocratic separation, i.e. using two consecutive mobile phases, 12:88 acetonitrile:water and 28:72 acetonitrile:water. The use of a multi-syringe buret allowed the easy implementation of chemiluminescent (CL) detection after separation. The chemiluminescent detection is based on the reduction of Ce(IV) by p-hydroxybenzoic acid, product of the acid hydrolysis of parabens, to excite rhodamine 6G (Rho 6G) and measure the resulting light emission. Multivariate designs combined with the concepts of multiple response treatments and desirability functions have been employed to simultaneously optimize and evaluate the responses. The optimized method has proved to be sensitive and precise, obtaining limits of detection between 20 and 40 ug/L and RSD <4.9% in all cases. The method was satisfactorily applied to cosmetics and personal care products, obtaining no significant differences at a confidence level of 95% comparing with the HPLC reference method.
GLC assay for the determination of parabens in aq soln. /Parabens/
Determination of p-hydroxybenzoic acid esters in cosmetics by LC with UV and fluorescence detection /p-Hydroxybenzoic acid esters/
Analyte: butylparaben; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for BUTYLPARABEN (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

... In the present work, a method based on a simplified sample treatment involving steps of precipitation, evaporation and clean-up of the extracts with C18 followed by ultrahigh performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis for the determination of bisphenol A and its chlorinated derivatives (monochloro-, dichloro-, trichloro- and tetrachlorobisphenol A), parabens (methyl-, ethyl-, propyl- and butylparaben) and benzophenone-UV filters (benzophenone -1,-2, -3, -6, -8 and 4-hydroxybenzophenone) in human breast milk samples is proposed and validated. The limits of detections found ranged from 0.02 to 0.05 ng/mL. The method was validated using matrix-matched standard calibration followed by a recovery assay with spiked samples. Recovery rates ranged from 91% to 110% and the precision (evaluated as relative standard deviation) was lower than 15% for all compounds, being within the acceptable limits for the selected bioanalytical method validation guide. The method was satisfactorily applied for the determination of these compounds in human breast milk samples collected from 10 randomly selected women.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Preserve in well-closed containers.

Interactions

The individual and combined (binary mixtures) (anti)androgenic effect of butylparaben (BuPB), butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT) and propyl gallate (PG) was evaluated using the MDA-kb2 cell line. Exposing these cells to AR agonists results in the expression of the reporter gene (encoding for luciferase) and luminescence can be measured in order to monitor the activity of the reporter protein. In case of the evaluation of the anti-androgenic effect, the individual test compounds or binary mixtures were tested in the presence of a fixed concentration of a strong AR agonist (1000 pM 5-alpha-dihydrotestosterone; DHT). Cell viability was assessed using a resazurin based assay. For PG, this is the first report in the literature concerning its (anti)androgenic activity. In case of both individual and mixture testing none of the compounds or binary combinations showed androgenic activity. When tested in the presence of DHT, BuPB, BHA and BHT proved to be weak anti-androgens and this was confirmed during the evaluation of binary mixtures (BuPB+BHA, BuPB+BHT and BHA+BHT). Besides performing the in vitro testing of the binary combinations, two mathematical models (dose addition and response addition) were evaluated in terms of accuracy of prediction of the anti-androgenic effect of the selected binary mixtures. The dose addition model guaranteed a good correlation between the experimental and predicted data. However, no estimation was possible in case of mixtures containing PG, due to the lack of effect of the compound in case of the individual testing.
Parabens and phthalates are commercial chemicals widely used in the manufacture of industrial and consumer products frequently found as contaminants in biological fluids. We evaluated the effects of di-(2-ethylhexyl) phthalate (DEHP) (ranging from 10(-9) to 10(-7) m [1-100 nm; 0.39-39 ng/mL ]) and butylparaben (BP) (ranging from 10(-8) to 10(-5) m [10 nm-10 um; 1.9 ng m/L to 1.9 ug/ mL ]), alone and in combination, on isolated mouse preantral follicle and human granulosa cell (hGC) cultures to study direct effects on follicle growth and ovarian steroidogenesis. Our results revealed that, in follicle culture, DEHP and BP attenuate estradiol output but only when present together. DEHP decreases progesterone concentrations in the spent media of hGC cultures, an effect that was attenuated when BP was added together with DEHP. Although changes in steroidogenesis were observed, no effects on follicular development or survival were noted in the culture systems. We suggest that BP and DEHP act with additive effect to decrease estradiol production whereas at later stages of follicle development BP blocks the effect of DEHP in hGCs resulting in decreased progesterone output. Taken together our results suggest that DEHP and BP adversely affect steroidogenesis from the preantral stage onward and the effects of these chemicals are both stage-dependent and modified by co-exposure.
To evaluate the estrogenic activities of several chemicals such as 17beta-estradiol (E2), rho-nonylphenol, bisphenol A, butylparaben, and combinations of these chemicals, /the authors/ used recombinant yeasts containing the human estrogen receptor [Saccharomyces cerevisiae ER + LYS 8127]. ... E2 was most active in the recombinant yeast assay, followed by rho-nonylphenol, bisphenol A, /and/ butylparaben. The combinations of some concentrations of 17beta-estradiol as a strong estrogen and bisphenol A or butylparaben as a weak estrogen showed additive estrogenic effects. Also, the combinations of some concentrations of nonlyphenol and butylparaben and combination of butylparaben and bisphenol A showed additive effects in the estrogenic activity. Therefore, the estrogenic activities of the combinations of two chemicals were additive, not synergistic.
Exposure to endocrine disrupting chemicals (EDCs) during development can have negative consequences later in life. In this study we investigated the effect of perinatal exposure to mixtures of human relevant EDCs on the female reproductive system. Rat dams were exposed to a mixture of phthalates, pesticides, UV-filters, bisphenol A, butylparaben, as well as paracetamol. The compounds were tested together (Totalmix) or in subgroups with anti-androgenic (AAmix) or estrogenic (Emix) potentials. Paracetamol was tested separately. In pre-pubertal rats, a significant reduction in primordial follicle numbers was seen in AAmix and PM groups, and reduced plasma levels of prolactin was seen in AAmix. In one-year-old animals, the incidence of irregular estrous cycles was higher after Totalmix-exposure and reduced ovary weights were seen in Totalmix, AAmix, and PM groups. These findings resemble premature ovarian insufficiency in humans, and raises concern regarding potential effects of mixtures of EDCs on female reproductive function.
Endocrine-disrupting compounds can interfere with the endocrine organs or hormone system and cause tumors, birth defects and developmental disorders in humans. The estrogen-like activity of compounds has been widely studied but little is known concerning their possible modulation of the glucocorticoid receptor. Steroidal (synthetic and natural) and non-steroidal endocrine-active compounds commonly occur as complex mixtures in human environments. Identification of such molecular species, which are responsible for modulating the glucocorticoid receptor are necessary to fully assess their risk. We have used the MDA-kb2 cell line, which expresses endogenous glucocorticoid receptor and a stably transfected luciferase reporter gene construct, to quantify the glucocorticoid-like activity of four compounds present in products in everyday use -propylparaben (PP), butylparaben (BP), diethylhexyl phthalate (DEHP) and tetramethrin (TM). We tested all possible combinations of these compounds at two concentrations (1 uM and 10 nM) and compared their glucocorticoid-like activity. At the concentration of 1 uM seven mixtures were identified to have glucocorticoid-like activity except: DEHP+TM, BP+TM, DEHP+PP+TM, BP+PP+TM. At the concentration of 10 nM only three mixtures have glucocorticoid modulatory activity: DEHP+PP, BP+PP, DEHP+BP+PP+TM. Identified glucocorticoid-like activities were between 1.25 and 1.51 fold at the concentration of 1 uM and between 1.23 and 1.44 fold at the concentration of 10 nM in comparison with the solvent control. Individually BP, PP, and DEHP had glucocorticoid-like activity of 1.60, 1.57 and 1.50 fold over the solvent control at the concentration of 1 uM. On the other hand PP and DEHP, at the concentration of 10nM, showed no glucocorticoid-like activity, while BP showed 1.44 fold. The assertion that individual glucocorticoid-like compounds do not produce harm because they are present at low, ineffective levels in humans may be irrelevant when we include mixed exposures. This study emphasizes that risk assessment of compounds should take mixture effects into account.

Stability Shelf Life

Stable under recommended storage conditions.
Parabens are stable against hydrolysis during autoclaving & resist saponification /Parabens/
Calcium salts /are/ stable; sodium salts /are/ unstable. /Parabens/

Dates

Modify: 2023-08-15

Effects of butylparaben exposure on thyroid peroxidase (TPO) and type 1 iodothyronine deiodinase (D1) in female Wistar rats

Pobi Gogoi, Jogen Ch Kalita
PMID: 32798586   DOI: 10.1016/j.tox.2020.152562

Abstract

Endocrine disrupting chemicals (EDCs) have been considered as one of the major contributors of growing burden of thyroid disorders across the globe, and most of these chemicals have the potential to disrupt thyroid hormones (THs) synthesis and other regulatory pathways of thyroid gland function. Butylparaben (BP), an established xenobiotic used as synthetic preservative, has not been thoroughly evaluated for its molecular mechanism of thyroid disrupting potential. We investigated the effects of BP on activity and gene expression of thyroid peroxidase (TPO) and type 1 iodothyronine deiodinase (D1) in female Wistar rats following subcutaneous exposure to BP at doses of 1, 5 and 10 mg/kg BW/day (expressed as BP1, BP5 and BP10 respectively) for 7 and 21 days. The results showed that BP1 and BP5 significantly increased serum T3/T4 ratio and TSH level, while BP10 reduced the level of T4 significantly without any apparent consequences on TSH and T3 levels. TPO activity in thyroid was significantly increased (p < 0.05) at BP1 and BP5, but BP10 treatment showed no effect like 17β-estradiol (E2). After 7 days of exposure, BP reduced D1 activity in kidney in a dose-dependent manner, while decrease in D1 activity was significant only after dosing with BP1 for 21 days (p < 0.05). Moreover, 7 and 21 days of BP exposure caused significant fold increase of Tpo mRNA levels in thyroid. In kidney, BP down-regulated the Dio1 gene (encodes D1) expression after 7 days, but significant fold increase was observed following 21 days of treatment. In conclusion, the present study revealed that BP exposure altered the transcriptional expression and activity of TPO and D1, where TSH reinforced possible association with TPO activity.


Abnormal steroidogenesis, oxidative stress, and reprotoxicity following prepubertal exposure to butylparaben in mice and protective effect of Curcuma longa

Chaman Ara, Asmatullah, Naila Butt, Shaukat Ali, Farrah Batool, Hafiz Abdullah Shakir, Aqsa Arshad
PMID: 32986191   DOI: 10.1007/s11356-020-10819-8

Abstract

Mammalian reproduction is a highly regulated process that can be distorted following exposure to synthetic antimicrobial preservatives like butylparaben (BP). Besides, studies have not investigated the potential antioxidant effects of turmeric on BP-provoked reprotoxicity. The present research was planned on prepubertal mice, orally treated with BP (150 μg/g body weight/day) with and without Curcuma longa (turmeric) (400 μg/mice/day) from postnatal day 35 to 65 routinely. Results showed an insignificant reduction in body weight of both sexes but contrary to these, gonadal weight increased significantly in PB-exposed mice. Additionally, elevated levels of follicle-stimulating hormone and luteinizing hormone while decreased estrogen levels were observed in BP-treated females against control. Sperm count and motility were disturbed, coupled with abnormal sperm morphology in BP-intoxicated group. These findings were synchronized with a decreased testosterone levels in the same group as compared with control. The follicular count revealed reduction in the number of antral follicles while an increase in empty follicles. The BP also significantly increased lipid peroxidation and decreased glutathione content, superoxide dismutase, and catalase activities, while the morphometric, biochemical, and histological deviations were less pronounced in the group, which was co-administered with BP and turmeric. Results indicated that turmeric has antioxidant potential to protect BP-induced oxidative stress and reprotoxicity in mice.


Assessment of butylparaben (4-hydroxybenzoic acid butyl ester)-assisted heat treatment against Escherichia coli O157:H7 and Salmonella enterica serotype Typhimurium in meat and bone meal

Qiao Ding, Chongtao Ge, Robert C Baker, Robert L Buchanan, Rohan V Tikekar
PMID: 34009638   DOI: 10.1111/1750-3841.15742

Abstract

Heat-resistant foodborne pathogens have been a concern in low-moisture foods and ingredients (LMFs). Due to low thermal conductivity of low moisture materials, thermal treatment is not efficient and may cause nutritional loss. This study investigated the enhancement of thermal treatment of meat and bone meal (MBM) at low water activity (a
) by inclusion of butylparaben (BP) as a model antimicrobial compound. Stationary phase Escherichia coli O157:H7 (Shiga toxin-negative) or Salmonella enterica serotype Typhimurium was inoculated into MBM containing 0-2000 ppm BP and incubated at 55 or 60°C for up to 5 hr. A biphasic inactivation pattern was observed for both pathogens, indicating existence of potentially thermal resistant subpopulations. Addition of 1000 ppm BP to MBM (a
= 0.4) significantly lowered the D-value at 55°C for E. coli O157:H7 (2.6 ± 0.5 hr) compared to thermal treatment alone (5.1 ± 0.6 h) during the treatment after the first 1 hr (p < 0.05), indicating that addition of BP accelerated the inactivation of thermal-resistant subpopulation of E. coli O157:H7 in MBM. Interestingly, similar enhancement in thermal inactivation upon addition of BP was not observed in either the sensitive or resistant subpopulation of S. Typhimurium at a
of 0.4 or 0.7, which is likely caused by the higher thermal resistance developed by S. Typhimurium within a low a
environment (a
< 0.85). These results suggest that addition of certain antimicrobial compounds can improve the thermal processing efficiency in LMFs, while their efficiency against different pathogens may vary. PRACTICAL APPLICATION: Addition of appropriate food-grade compounds may help to improve thermal treatment efficiency in low moisture foods with varied efficiency against different pathogens. This approach has the potential to reduce the required heat treatment intensity while minimizing food safety risk.


Using assessment criteria for pesticides to evaluate the endocrine disrupting potential of non-pesticide chemicals: Case butylparaben

Julie Boberg, Hanna K L Johansson, Marta Axelstad, Gustav P M Olsen, Mathias Johansen, Stine A Holmboe, Anna-Maria Andersson, Terje Svingen
PMID: 32771829   DOI: 10.1016/j.envint.2020.105996

Abstract

Regulation of chemicals with endocrine disrupting properties depend on the use of the chemical rather than its intrinsic properties. Within the EU, the only criteria currently in place for identifying an endocrine disrupting chemical (EDC) are those developed for biocidal and plant protection products. We argue that ECHA/EFSA guidance for assessing endocrine disrupting properties of biocidal and plant protection products can be applied to all chemicals independent of their intended use. We have assessed the REACH-registered compound butylparaben (CAS 94-36-8), a preservative used primarily in cosmetics. Based on scientific evidence of adverse reproductive effects and endocrine activity, the open literature suggest that butylparaben is an EDC. By applying the ECHA/EFSA guidance for pesticides and biocides, we identify butylparaben as a compound with endocrine disrupting properties. Even though available data is markedly different from that for biocides and pesticides, it was possible to reach this conclusion. More generally, we propose that the ECHA/EFSA guidance can and should be used for identification of EDC regardless of their intended application.


Parabens inhibit hNa

Andrea Enrique, Pedro Martín, María Laura Sbaraglini, Alan Talevi, Verónica Milesi
PMID: 32480218   DOI: 10.1016/j.biopha.2020.110250

Abstract

Propylparaben, a commonly used antimicrobial preservative, has been reported as an anticonvulsant agent targeting neuronal Na
channels (Na
). However, the specific features of the Na
channel inhibition by this agent have so far not been extensively studied. Moreover, it is still unclear if it shares this pharmacological activity with other parabens. Here, we fully characterized the mechanism of action of the inhibitory effect that propylparaben and benzylparaben induce on human Na
1.2 channel isoform (hNa
1.2). We established a first approach to know the parabens structural determinants for this channel inhibition. The parabens effects on hNa
1.2 channel mediated currents were recorded using the patch-clamp whole-cell configuration on hNa
1.2 stably transfected HEK293 cells. Propylparaben induced a typical state-dependent inhibition on hNa
1.2 channel carried current, characterized by a left-shift in the steady-state inactivation curve, a prolongation in the time needed for recovery from fast inactivation and a frequency-dependent blocking behavior. The state-dependent inhibition is increased for butylparaben and benzylparaben and diminished for methylparaben, ethylparaben and p-hydroxybenzoic acid (the major metabolite of parabens hydrolysis). Particularly, butylparaben and benzylparaben shift the steady-state inactivation curve 2- and 3-times more than propylparaben, respectively. Parabens are blockers of hNa
1.2 channels, sharing the mechanism of action of most of sodium channel blocking antiseizure drugs. The potency of this inhibition increases with the size of the lipophilic alcoholic residue of the ester group. These results provide a basis for rational drug design directed to generate new potential anticonvulsant agents.


Paraben concentrations found in human body fluids do not exert steroidogenic effects in human granulosa primary cell cultures

Elena Herrera-Cogco, Bruno López-Bayghen, Dinorah Hernández-Melchor, Almena López-Luna, Cecilia Palafox-Gómez, Leticia Ramírez-Martínez, Estheisy López-Bello, Arnulfo Albores, Esther López-Bayghen
PMID: 32166990   DOI: 10.1080/15376516.2020.1741052

Abstract

In cosmetics and food products, parabens are widely used as antimicrobial agents. Reports have suggested that parabens may be linked to infertility, owing to their effects on basal steroidogenesis properties or their capacity to inflict mitochondrial damage. Despite growing concerns about parabens as endocrine disruptors, it is unclear whether they affect any of these actions in humans, particularly at environmentally relevant concentrations. In this work, an
primary culture of human granulosa cells was used to evaluate steroidogenesis, based on the assessment of progesterone production and regulation of critical steroidogenic genes:
,
,
, and
. The effects of two commercially relevant parabens, methylparaben (MPB) and butylparaben (BPB), were screened. Cells were exposed to multiple concentrations ranging from relatively low (typical environmental exposure) to relatively high. The effect was assessed by the parabens' ability to modify steroidogenic genes, progesterone or estradiol production, and on mitochondrial health, by evaluating mitochondrial activity as well as mtDNA content. Neither MPB nor BPB showed any effect over progesterone production or the expression of genes controlling steroid production. Only BPB affected the mitochondria, decreasing mtDNA content at supraphysiological concentrations (1000 nM). Prolonged exposure to these compounds produced no effects in neither of these parameters. In conclusion, neither MPB nor BPB significantly affected basal steroidogenesis in granulosa cells. Although evidence supporting paraben toxicity is prevalent, here we put forth evidence that suggests that parabens do not affect basal steroidogenesis in human granulosa cells.


Butylparaben Is Toxic to Porcine Oocyte Maturation and Subsequent Embryonic Development Following In Vitro Fertilization

Pil-Soo Jeong, Sanghoon Lee, Soo-Hyun Park, Min Ju Kim, Hyo-Gu Kang, Tsevelmaa Nanjidsuren, Hee-Chang Son, Bong-Seok Song, Deog-Bon Koo, Bo-Woong Sim, Sun-Uk Kim
PMID: 32456265   DOI: 10.3390/ijms21103692

Abstract

Parabens are widely used in personal care products due to their antimicrobial effects. Although the toxicity of parabens has been reported, little information is available on the toxicity of butylparaben (BP) on oocyte maturation. Therefore, we investigated the effects of various concentrations of BP (0 μM, 100 μM, 200 μM, 300 μM, 400 μM, and 500 μM) on the in vitro maturation of porcine oocytes. BP supplementation at a concentration greater than 300 μM significantly reduced the proportion of complete cumulus cell expansion and metaphase II oocytes compared to the control. The 300 μM BP significantly decreased fertilization, cleavage, and blastocyst formation rates with lower total cell numbers and a higher rate of apoptosis in blastocysts compared to the control. The BP-treated oocytes showed significantly higher reactive oxygen species (ROS) levels, and lower glutathione (GSH) levels than the control. BP significantly increased the aberrant mitochondrial distribution and decreased mitochondrial function compared to the control. BP-treated oocytes exhibited significantly higher percentage of γ-H2AX, annexin V-positive oocytes and expression of LC3 than the control. In conclusion, we demonstrated that BP impaired oocyte maturation and subsequent embryonic development, by inducing ROS generation and reducing GSH levels. Furthermore, BP disrupted mitochondrial function and triggered DNA damage, early apoptosis, and autophagy in oocytes.


Explore Compound Types